molecular formula C9H13BrN2 B7977483 [1-(4-Bromo-3-methylphenyl)ethyl]hydrazine CAS No. 1379352-55-2

[1-(4-Bromo-3-methylphenyl)ethyl]hydrazine

Cat. No.: B7977483
CAS No.: 1379352-55-2
M. Wt: 229.12 g/mol
InChI Key: JDNYDHWZRSREPJ-UHFFFAOYSA-N
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Description

[1-(4-Bromo-3-methylphenyl)ethyl]hydrazine is an organic compound with the molecular formula C9H13BrN2 It is a derivative of hydrazine, featuring a bromine atom and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Bromo-3-methylphenyl)ethyl]hydrazine typically involves the reaction of 4-bromo-3-methylacetophenone with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired hydrazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Bromo-3-methylphenyl)ethyl]hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to amines or other reduced forms.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of azines or other oxidized derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[1-(4-Bromo-3-methylphenyl)ethyl]hydrazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(4-Bromo-3-methylphenyl)ethyl]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The bromine atom and methyl group may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-3-methylphenyl)ethanol: A related compound with an alcohol group instead of a hydrazine group.

    4-Bromo-3-methylacetophenone: The precursor used in the synthesis of [1-(4-Bromo-3-methylphenyl)ethyl]hydrazine.

    1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one: Another derivative with a pyrrolidinone ring.

Uniqueness

This compound is unique due to its hydrazine functional group, which imparts distinct reactivity and potential biological activity. The presence of both bromine and methyl groups on the phenyl ring further enhances its chemical properties and applications.

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)ethylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-6-5-8(7(2)12-11)3-4-9(6)10/h3-5,7,12H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNYDHWZRSREPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501253166
Record name Hydrazine, [1-(4-bromo-3-methylphenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379352-55-2
Record name Hydrazine, [1-(4-bromo-3-methylphenyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379352-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, [1-(4-bromo-3-methylphenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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